molecular formula C23H18ClN3O4S B12593944 N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide

N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide

Cat. No.: B12593944
M. Wt: 467.9 g/mol
InChI Key: FQIDBJUPCOQFFX-UHFFFAOYSA-N
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Description

N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole ring, a hydroxyphenyl group, and a chloromethylphenoxyacetamide moiety, making it a subject of study for its chemical reactivity and biological activity.

Properties

Molecular Formula

C23H18ClN3O4S

Molecular Weight

467.9 g/mol

IUPAC Name

N-[[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-2-(4-chloro-2-methylphenoxy)acetamide

InChI

InChI=1S/C23H18ClN3O4S/c1-13-10-14(24)6-9-19(13)30-12-21(29)27-23(32)25-15-7-8-18(28)16(11-15)22-26-17-4-2-3-5-20(17)31-22/h2-11,28H,12H2,1H3,(H2,25,27,29,32)

InChI Key

FQIDBJUPCOQFFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC(=S)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative under acidic conditions.

    Introduction of the Hydroxyphenyl Group: The benzoxazole intermediate is then reacted with a hydroxyphenyl derivative through electrophilic aromatic substitution.

    Carbamothioylation: The hydroxyphenyl-benzoxazole compound undergoes a reaction with thiocarbamoyl chloride to introduce the carbamothioyl group.

    Acetamide Formation: Finally, the compound is reacted with 2-(4-chloro-2-methylphenoxy)acetyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group yields quinone derivatives, while nucleophilic substitution of the chloro group can yield various substituted phenoxyacetamides.

Scientific Research Applications

N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a fluorescent probe due to its benzoxazole moiety.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the carbamothioyl group can interact with thiol groups in proteins, leading to the formation of disulfide bonds and altering protein function.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-methylphenoxy)acetamide
  • **N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chlorophenoxy)acetamide
  • **N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-bromophenoxy)acetamide

Uniqueness

What sets N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the chloro and methyl groups in the phenoxyacetamide moiety enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development.

Biological Activity

N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide is a compound of significant interest due to its potential biological activities. This article delves into the synthesis, biological evaluation, and findings related to this compound, focusing on its anticancer properties and other pharmacological effects.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Benzoxazole Derivative : The initial step typically involves the condensation of 1,3-benzoxazole with appropriate phenolic compounds.
  • Carbamothioyl Group Introduction : The carbamothioyl moiety is introduced through a reaction with thioisocyanates.
  • Acetamide Formation : The final step involves the acylation of the amine group with chloroacetyl derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines, particularly human liver carcinoma (HepG2). The following table summarizes the cytotoxic effects observed in vitro:

CompoundCell LineIC50 (µM)Reference
This compoundHepG26.525
DoxorubicinHepG22.06

The compound exhibited significant cytotoxicity with an IC50 value lower than many standard chemotherapeutic agents, indicating its potential as a novel anticancer agent.

The mechanism by which this compound exerts its anticancer effects may involve:

  • Induction of Apoptosis : Evidence suggests that the compound triggers apoptotic pathways in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, resulting in cancer cell death.
  • Inhibition of Proliferation : The compound may inhibit key signaling pathways involved in cell proliferation.

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest that this compound may possess:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Potential inhibition of pro-inflammatory mediators has been noted in preliminary assays.

Study 1: Anticancer Efficacy

In a study published in 2020, researchers synthesized several derivatives based on the benzoxazole framework and evaluated their efficacy against HepG2 cells. Among them, the compound demonstrated one of the lowest IC50 values, suggesting strong potential for further development as an anticancer drug .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study indicated that modifications to the benzoxazole ring significantly influenced biological activity. Compounds with electron-withdrawing groups enhanced cytotoxicity compared to those with electron-donating groups . This insight is crucial for future drug design efforts focusing on optimizing efficacy.

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